1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-2-one
Description
1-(3-(Difluoromethyl)-4-mercaptophenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a difluoromethyl (-CF₂H) group at position 3 and a mercapto (-SH) group at position 2. The difluoromethyl group introduces moderate electron-withdrawing effects and lipophilicity, while the mercapto group enhances nucleophilicity and redox activity . Its structural uniqueness positions it as a candidate for drug intermediates or bioactive molecules, particularly where sulfur-based interactions or fluorinated motifs are critical.
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)4-7-2-3-9(14)8(5-7)10(11)12/h2-3,5,10,14H,4H2,1H3 |
InChI Key |
WIUYGCOJRPUJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)S)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Analysis
Electronic and Physicochemical Properties
- This difference may influence catalytic or synthetic pathways .
- Acidity and Reactivity : The mercapto group (-SH) in the target compound is more acidic (pKa ~10) than the hydroxyl (-OH) group in 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one (pKa ~12.5), enabling distinct chemical modifications, such as disulfide bond formation or metal chelation .
- Lipophilicity : The trifluoromethyl analog is more lipophilic (logP ~2.5 estimated) than the difluoromethyl derivative (logP ~1.8 estimated), affecting membrane permeability and bioavailability in pharmaceutical contexts .
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